molecular formula C26H28N2OS B3838548 (E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

(E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B3838548
M. Wt: 416.6 g/mol
InChI Key: TWRWPHRYOSVZJS-PTGBLXJZSA-N
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Description

(E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles It features a complex structure with an octoxyphenyl group, a phenylthiazolyl group, and a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves a multi-step process. One common method starts with the preparation of the key intermediates, such as 4-octoxybenzaldehyde and 4-phenyl-1,3-thiazol-2-amine. These intermediates are then subjected to a Knoevenagel condensation reaction in the presence of a base, such as piperidine, to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
  • (E)-3-(4-ethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
  • (E)-3-(4-butoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Uniqueness

(E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is unique due to its specific structural features, such as the octoxyphenyl group, which can influence its physical and chemical properties

Properties

IUPAC Name

(E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2OS/c1-2-3-4-5-6-10-17-29-24-15-13-21(14-16-24)18-23(19-27)26-28-25(20-30-26)22-11-8-7-9-12-22/h7-9,11-16,18,20H,2-6,10,17H2,1H3/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRWPHRYOSVZJS-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
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(E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
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(E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Reactant of Route 4
(E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Reactant of Route 5
(E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Reactant of Route 6
(E)-3-(4-octoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

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